molecular formula C11H12O4 B13441839 (R)-3-Acetoxy-2-phenylpropanoic Acid CAS No. 131682-38-7

(R)-3-Acetoxy-2-phenylpropanoic Acid

Cat. No.: B13441839
CAS No.: 131682-38-7
M. Wt: 208.21 g/mol
InChI Key: OXGQBORIYFGJPM-JTQLQIEISA-N
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Description

®-3-Acetoxy-2-phenylpropanoic Acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxy group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid typically involves the esterification of ®-3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction yields ®-3-Acetoxy-2-phenylpropanoic Acid as the primary product.

Industrial Production Methods: On an industrial scale, the production of ®-3-Acetoxy-2-phenylpropanoic Acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ®-3-Acetoxy-2-phenylpropanoic Acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Hydrolysis: ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: ®-3-hydroxy-2-phenylpropanoic acid.

Scientific Research Applications

®-3-Acetoxy-2-phenylpropanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Acetoxy-2-phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target molecules. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and enzyme activities.

Comparison with Similar Compounds

    ®-3-Hydroxy-2-phenylpropanoic Acid: A precursor in the synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid.

    (S)-3-Acetoxy-2-phenylpropanoic Acid: The enantiomer of ®-3-Acetoxy-2-phenylpropanoic Acid with different stereochemistry.

    Phenylacetic Acid: A structurally similar compound with a phenyl group attached to an acetic acid backbone.

Uniqueness: ®-3-Acetoxy-2-phenylpropanoic Acid is unique due to its specific stereochemistry and the presence of both acetoxy and phenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

131682-38-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-3-acetyloxy-2-phenylpropanoic acid

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

OXGQBORIYFGJPM-JTQLQIEISA-N

Isomeric SMILES

CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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